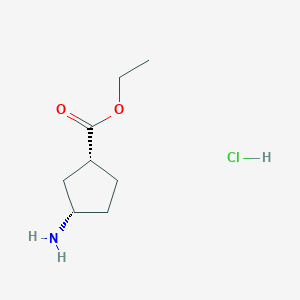

(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride

CAS No.: 1807941-28-1

Cat. No.: VC8248994

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807941-28-1 |

|---|---|

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 |

| IUPAC Name | ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-3-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 |

| Standard InChI Key | BAEACPWZPZQUKI-HHQFNNIRSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1CC[C@@H](C1)N.Cl |

| SMILES | CCOC(=O)C1CCC(C1)N.Cl |

| Canonical SMILES | CCOC(=O)C1CCC(C1)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride (molecular formula: , molecular weight: 193.67 g/mol) features a cyclopentane ring substituted with an ethyl ester group at the 1-position and an amino group at the 3-position, with strict (1R,3S) stereochemistry . The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays. Key identifiers include:

| Property | Value |

|---|---|

| CAS Numbers | 1300713-02-3 , 1807941-28-1, 1202412-16-5 (vendor-dependent) |

| IUPAC Name | Ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride |

| InChI | InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)6-3-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 |

| SMILES | CCOC(=O)[C@@H]1CCC@@HN.Cl |

| PubChem CID | 71307676 |

The stereochemistry is critical for its interactions in chiral environments, such as enzyme binding sites or self-assembling peptides .

Spectral Characterization

Nuclear magnetic resonance (NMR) studies reveal conformational averaging in solution. For example, NMR (CDCl, 250 MHz) of related intermediates shows resonances at δ 1.47 ppm (tert-butyl group) and δ 4.47 ppm (ester CH), consistent with the ethyl ester moiety . The hydrochloride salt’s presence is confirmed by broad NH signals near δ 7.08 ppm in analogous compounds .

Synthesis and Purification

Key Synthetic Routes

The synthesis involves multi-step strategies to achieve stereocontrol and high purity:

-

Hydrogenation of Vince’s Lactam:

Starting from 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince’s lactam), catalytic hydrogenation (10% Pd/C, EtOAc, H balloon) yields 2-azabicyclo[2.2.1]heptan-3-one . This intermediate is subsequently functionalized via esterification and amination. -

Amination and Esterification:

Reaction with ethyl chloroformate under basic conditions introduces the ethyl ester group. Stereoselective amination is achieved using ammonia or protected amines, followed by hydrochloride salt formation . -

Purification:

Flash chromatography (8–25% ethyl acetate/hexanes) and recrystallization are employed to isolate the product in >90% purity .

Reaction Optimization

Critical parameters include:

-

Temperature: 0–25°C to prevent racemization.

-

pH Control: Maintained near neutrality during amination to avoid decomposition.

Applications in Scientific Research

Peptide Nanostructure Development

The compound serves as a constrained β-amino acid analog in peptide synthesis. For instance, Brea et al. (2005) incorporated it into dimeric α,γ-peptide segments, which self-assembled into nanotubular structures stabilized by backbone hydrogen bonds . The rigid cyclopentane ring enforces specific dihedral angles, promoting predictable secondary structures .

Analytical Method Development

Researchers utilize advanced NMR techniques (e.g., 2QF-COSY, TOCSY) to monitor conformational dynamics. For example, mixing times of 250–400 ms in NOESY experiments have elucidated intramolecular hydrogen bonding patterns .

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of the cyclopentane ring to optimize pharmacokinetic properties.

-

Nanomaterials: Expanding applications in drug delivery systems using peptide nanotubules.

-

Catalytic Applications: Exploring its use as a chiral ligand in asymmetric synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume